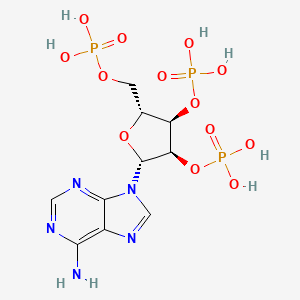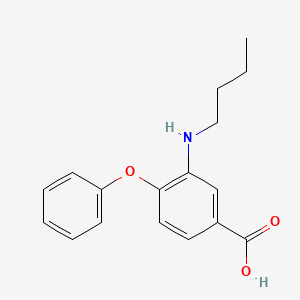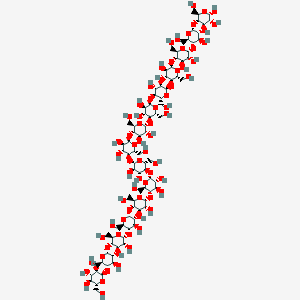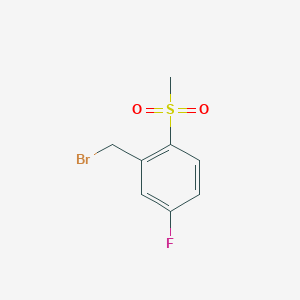
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt is a biochemical compound with the molecular formula C12H15NO7 and a molecular weight of 285.25. It is primarily used for research purposes, particularly in the field of proteomics . The compound is also known by its alternate name, (R,S)-rel-alpha-Amino-beta-hydroxy-1,3-benzodioxole-5-propanoic Acid Acetate Salt .
Vorbereitungsmethoden
The synthesis of DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt involves several steps. The synthetic route typically starts with the preparation of the 3,4-methylenedioxyphenyl intermediate, which is then reacted with serine under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and pathways. In biology, it is employed in proteomics research to study protein interactions and functions. In medicine, the compound is investigated for its potential therapeutic effects and mechanisms of action. Industrial applications include its use in the synthesis of other biochemical compounds and as a standard for quality control in pharmaceutical testing .
Wirkmechanismus
The mechanism of action of DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .
Vergleich Mit ähnlichen Verbindungen
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt can be compared with other similar compounds, such as DL-threo-beta-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt. These compounds share similar structural features but may differ in their isotopic composition or specific functional groups. The uniqueness of this compound lies in its specific molecular structure and the resulting properties that make it suitable for various research applications .
Eigenschaften
Molekularformel |
C12H15NO7 |
|---|---|
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
acetic acid;(2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11NO5.C2H4O2/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6;1-2(3)4/h1-3,8-9,12H,4,11H2,(H,13,14);1H3,(H,3,4)/t8-,9+;/m1./s1 |
InChI-Schlüssel |
MLMBILXCWROGFT-RJUBDTSPSA-N |
Isomerische SMILES |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)[C@@H]([C@H](C(=O)O)N)O |
Kanonische SMILES |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)



![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)








![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)
